Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the benzofuran and thiophene rings, followed by their functionalization and coupling.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Formation of Thiophene Ring: The thiophene ring can be synthesized via a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur sources.
Coupling and Functionalization: The benzofuran and thiophene rings are then coupled through amide bond formation. This can be achieved by reacting the carboxylic acid derivative of the benzofuran with an amine derivative of the thiophene under dehydrating conditions using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and thiophene rings, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs due to its potential biological activities.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in organic electronics or as a building block for more complex materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate would depend on its specific biological target. Generally, compounds with benzofuran and thiophene rings can interact with various enzymes or receptors, potentially inhibiting or activating them. The amide and ester functional groups may also play a role in binding to biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like amiodarone and dronedarone, which are used as antiarrhythmic agents.
Thiophene Derivatives: Compounds like pioglitazone, used as antidiabetic agents.
Uniqueness
Ethyl 2-(3-methylbenzofuran-2-carboxamido)-4-phenylthiophene-3-carboxylate is unique due to the combination of benzofuran and thiophene rings in a single molecule, along with the specific functional groups that may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-3-27-23(26)19-17(15-9-5-4-6-10-15)13-29-22(19)24-21(25)20-14(2)16-11-7-8-12-18(16)28-20/h4-13H,3H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIYXBYCAFWTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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